

Spectroscopic data (NMR, IR, MS) of 1,1-Dibromopinacolone

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Compound of Interest

Compound Name: 1,1-Dibromopinacolone

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An In-depth Technical Guide to the Spectroscopic Data of **1,1-Dibromopinacolone**

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1,1-dibromopinacolone** (also known as 1,1-dibromo-3,3-dimethyl-2-butanone), a versatile α -haloketone intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and reaction monitoring. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into spectral interpretation and experimental best practices.

Introduction to 1,1-Dibromopinacolone

1,1-Dibromopinacolone is an organic compound with the chemical formula $C_6H_{10}Br_2O$.^[1] As an α -haloketone, it possesses two key electrophilic centers: the carbonyl carbon and the α -carbon bearing two bromine atoms. This dual reactivity makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules, some of which exhibit significant biological activity.^{[2][3]} Understanding its

spectroscopic signature is paramount for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions.

Key Physicochemical Properties:

Property	Value
Molecular Formula	C ₆ H ₁₀ Br ₂ O
Molecular Weight	257.95 g/mol [1]
CAS Number	30263-65-1[1]
Appearance	Colorless to pale yellow solid[4]
Melting Point	71-73 °C[4]
Boiling Point	96-97 °C at 12 mmHg[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For **1,1-dibromopinacolone**, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,1-dibromopinacolone** is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~6.4	Singlet	1H	-CHBr ₂
~1.3	Singlet	9H	-C(CH ₃) ₃

Interpretation and Causality:

- **-CHBr₂ Proton:** The single proton on the α -carbon is significantly deshielded due to the strong electron-withdrawing inductive effect of the two bromine atoms and the adjacent carbonyl group. This results in a downfield chemical shift, typically in the region of 6.0-7.0 ppm. Its observation as a singlet is due to the absence of any adjacent protons to couple with.
- **-C(CH₃)₃ Protons:** The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bond. They appear as a sharp singlet in the upfield region, typically around 1.3 ppm. The integration value of 9H relative to the 1H of the dibromomethyl proton is a key diagnostic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of **1,1-dibromopinacolone**.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) (ppm)	Assignment
~195	C=O (Ketone)
~45	C(CH ₃) ₃ (Quaternary)
~35	CHBr ₂
~27	C(CH ₃) ₃

Interpretation and Causality:

- **Carbonyl Carbon (C=O):** The carbonyl carbon is highly deshielded and appears significantly downfield, typically above 190 ppm, which is characteristic of ketones.^[5]
- **Quaternary Carbon (C(CH₃)₃):** The quaternary carbon of the tert-butyl group is also deshielded, though to a lesser extent than the carbonyl carbon.
- **Dibromomethyl Carbon (CHBr₂):** The α -carbon attached to two bromine atoms is shifted downfield due to the electronegativity of the halogens.

- tert-Butyl Carbons ($\text{C}(\text{CH}_3)_3$): The three equivalent methyl carbons of the tert-butyl group appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

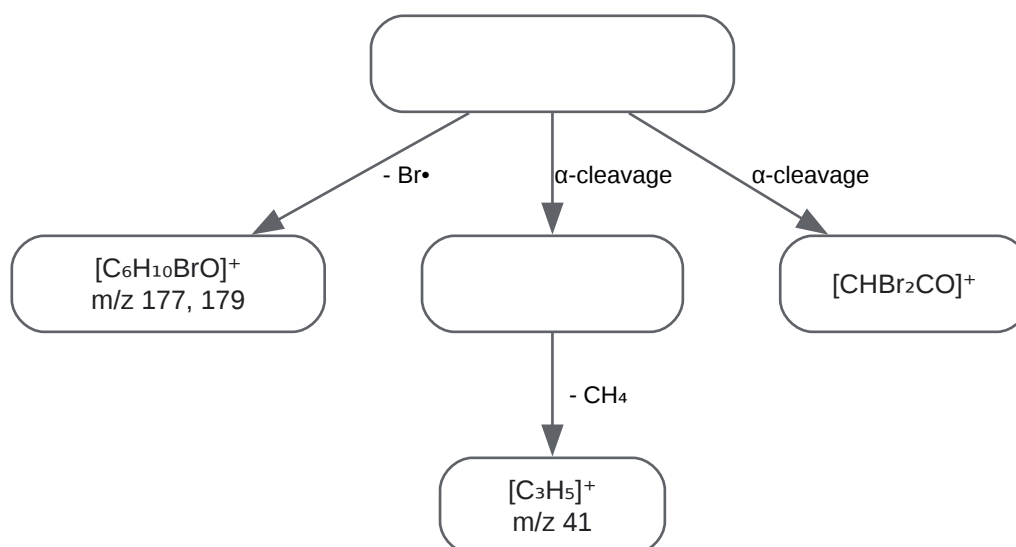
The following is a generalized protocol for acquiring high-quality NMR spectra of **1,1-dibromopinacolone**.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1,1-dibromopinacolone** for ^1H NMR and 20-50 mg for ^{13}C NMR.[\[6\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.[\[6\]](#) Chloroform-d is a common choice as it is a good solvent for many organic compounds and its residual peak is well-characterized.[\[6\]](#)
 - Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.[\[6\]](#)
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).[\[6\]](#)
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope and its smaller gyromagnetic ratio.[7]

Logical Workflow for NMR Analysis:



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